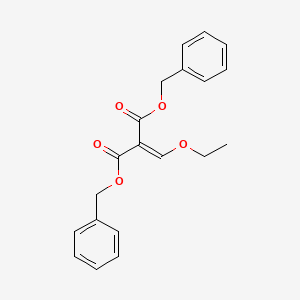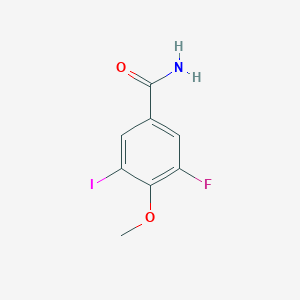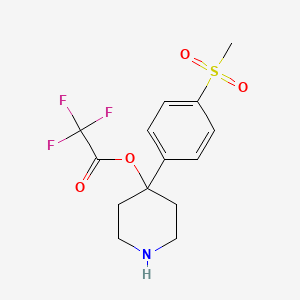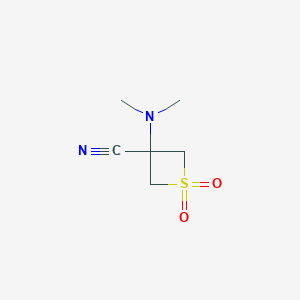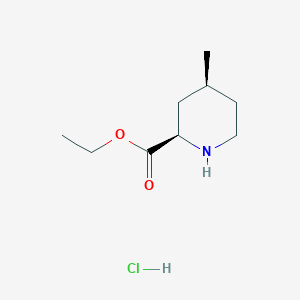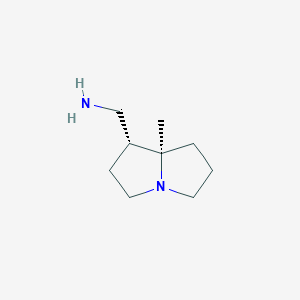
((1R,7AR)-7a-methylhexahydro-1H-pyrrolizin-1-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1R,7AR)-7a-methylhexahydro-1H-pyrrolizin-1-yl)methanamine: is a chemical compound with a unique structure that belongs to the class of organic compounds known as pyrrolizines. These compounds are characterized by a bicyclic structure consisting of a pyrrole ring fused to a piperidine ring. The specific stereochemistry of this compound is denoted by the (1R,7AR) configuration, indicating the spatial arrangement of atoms in the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,7AR)-7a-methylhexahydro-1H-pyrrolizin-1-yl)methanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolizine Core: The initial step involves the formation of the pyrrolizine core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Methyl Group: The next step involves the introduction of the methyl group at the 7a position. This can be accomplished through a methylation reaction using a methylating agent such as methyl iodide.
Amination: The final step involves the introduction of the methanamine group. This can be achieved through an amination reaction using an amine source such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as distillation, crystallization, or chromatography to isolate the desired product.
Quality Control: Implementing quality control measures to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
((1R,7AR)-7a-methylhexahydro-1H-pyrrolizin-1-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
((1R,7AR)-7a-methylhexahydro-1H-pyrrolizin-1-yl)methanamine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ((1R,7AR)-7a-methylhexahydro-1H-pyrrolizin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The compound may bind to specific receptors in the body, triggering a cascade of biochemical events.
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to altered metabolic pathways.
Signal Transduction: The compound may modulate signal transduction pathways, affecting cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Retronecine: A pyrrolizidine alkaloid found in various plants, known for its toxic properties.
Grundmann’s Ketone: A structurally related compound with antibacterial activity against Helicobacter pylori.
Indene Derivatives: Compounds with similar bicyclic structures, studied for their biological activity.
Uniqueness
((1R,7AR)-7a-methylhexahydro-1H-pyrrolizin-1-yl)methanamine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H18N2 |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
[(1R,8R)-8-methyl-1,2,3,5,6,7-hexahydropyrrolizin-1-yl]methanamine |
InChI |
InChI=1S/C9H18N2/c1-9-4-2-5-11(9)6-3-8(9)7-10/h8H,2-7,10H2,1H3/t8-,9-/m1/s1 |
Clave InChI |
KHZWMOVINUNPPU-RKDXNWHRSA-N |
SMILES isomérico |
C[C@]12CCCN1CC[C@@H]2CN |
SMILES canónico |
CC12CCCN1CCC2CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


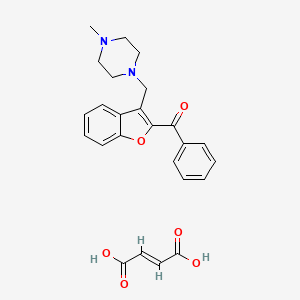
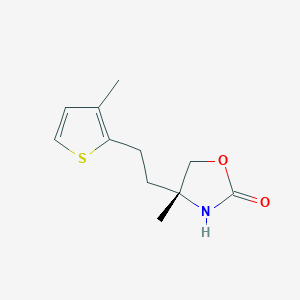
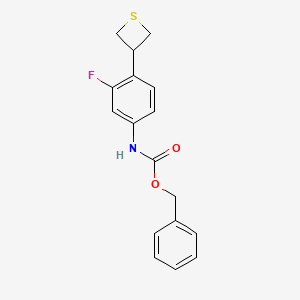
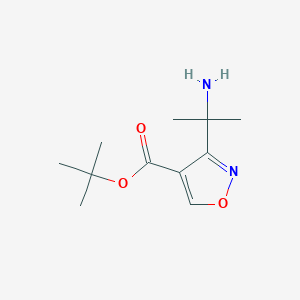
![[4-(1,2,3,4-Tetrahydroisoquinolin-1-YL)phenyl]methanol](/img/structure/B12856271.png)
![3-Chloro-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12856275.png)
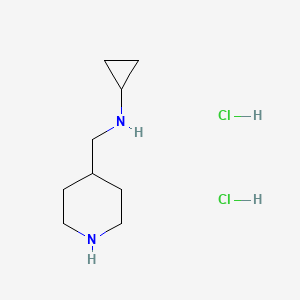
![[({2-[Bis(phosphonomethyl)amino]cyclohexyl}(phosphonomethyl)amino)methyl]phosphonic acid xsodium Salt](/img/structure/B12856305.png)
